Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate
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Overview
Description
Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate typically involves the condensation of thiophene derivatives with appropriate esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties
Uniqueness
Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a propanedioate ester makes it a versatile compound for various applications .
Properties
CAS No. |
649569-72-2 |
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Molecular Formula |
C19H22O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
diethyl 2-[[5-(4-methylphenyl)thiophen-3-yl]methyl]propanedioate |
InChI |
InChI=1S/C19H22O4S/c1-4-22-18(20)16(19(21)23-5-2)10-14-11-17(24-12-14)15-8-6-13(3)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3 |
InChI Key |
YAFNWROIZGDRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
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